molecular formula C13H10ClNO B8605129 3-Chloro-4-aminobenzophenone CAS No. 4913-75-1

3-Chloro-4-aminobenzophenone

Cat. No.: B8605129
CAS No.: 4913-75-1
M. Wt: 231.68 g/mol
InChI Key: LMYUWPOFHRFDHX-UHFFFAOYSA-N
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Description

3-Chloro-4-aminobenzophenone (CAS: 62261-26-1) is a substituted benzophenone derivative with the molecular formula C₁₃H₁₀ClNO and a molar mass of 231.68 g/mol . Structurally, it consists of a benzophenone backbone (two benzene rings connected by a ketone group) with a chlorine atom at the 3-position and an amino group (-NH₂) at the 4-position of one aromatic ring. This combination of electron-withdrawing (Cl) and electron-donating (NH₂) substituents imparts unique electronic and reactivity properties, making it a compound of interest in pharmaceutical and materials research.

Properties

CAS No.

4913-75-1

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

(4-amino-3-chlorophenyl)-phenylmethanone

InChI

InChI=1S/C13H10ClNO/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H,15H2

InChI Key

LMYUWPOFHRFDHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

4-Chlorobenzophenone
  • Molecular Formula : C₁₃H₉ClO
  • Molar Mass : 216.66 g/mol
  • Key Differences: Lacks the amino group at the 4-position. The absence of -NH₂ reduces polarity and hydrogen-bonding capacity, leading to lower solubility in polar solvents compared to 3-Chloro-4-aminobenzophenone.
  • Applications : Used as a photoinitiator and crosslinking agent in polymer chemistry .
4-(Chloromethyl)benzophenone
  • Molecular Formula : C₁₄H₁₁ClO
  • Molar Mass : 230.69 g/mol
  • Key Differences: Features a chloromethyl (-CH₂Cl) group instead of chloro and amino substituents. The -CH₂Cl group enhances electrophilicity, making it reactive in alkylation reactions.
  • Applications: Utilized in organic synthesis for introducing benzophenone moieties into larger molecules .
4-Aminobenzoic Acid
  • Molecular Formula: C₇H₇NO₂
  • Molar Mass : 153.14 g/mol
  • Key Differences: Contains a carboxylic acid (-COOH) group instead of a ketone and lacks the second benzene ring. The -NH₂ and -COOH groups make it highly water-soluble, unlike 3-Chloro-4-aminobenzophenone.
  • Applications : Precursor for folic acid synthesis and UV-absorbing agents .

Electronic and Reactivity Comparisons

Compound Electron-Donating Groups Electron-Withdrawing Groups Key Reactivity Features
3-Chloro-4-aminobenzophenone -NH₂ (para) -Cl (meta) Enhanced nucleophilicity at NH₂; resonance stabilization of ketone
4-Chlorobenzophenone None -Cl (para) Electrophilic aromatic substitution favored at deactivated positions
4-Aminobenzoic Acid -NH₂ (para) -COOH (ortho) Acid-base reactivity; participates in peptide coupling
  • Solubility: The amino group improves solubility in polar solvents (e.g., ethanol, DMSO) relative to non-aminated chlorobenzophenones.

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents)
3-Chloro-4-aminobenzophenone 231.68 Not reported Moderate (Ethanol, DMSO)
4-Chlorobenzophenone 216.66 75–78 Low (Toluene, Chloroform)
4-Aminobenzoic Acid 153.14 188–190 High (Water, Ethanol)

Table 2: Substituent Effects on Reactivity

Compound Electrophilic Reactivity Nucleophilic Reactivity
3-Chloro-4-aminobenzophenone Moderate (Cl deactivation) High (NH₂ activation)
4-Chlorobenzophenone Low (Cl deactivation) Very low
4-Aminobenzoic Acid Low (COOH deactivation) Moderate (NH₂ activation)

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